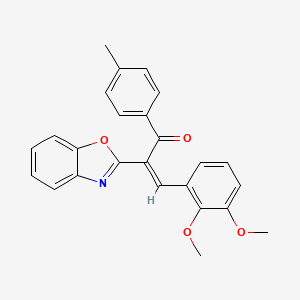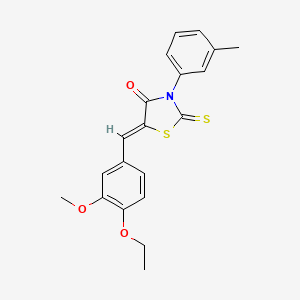![molecular formula C17H20N6O B12157817 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B12157817.png)
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a triazole and pyrazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired heterocyclic rings. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound.
Scientific Research Applications
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the triazole ring, which may result in different biological activities.
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the methyl group, which may affect its binding affinity and specificity.
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-phenyl-1H-pyrazole-4-carboxamide: Has a different position of the carboxamide group, potentially altering its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H20N6O/c1-11(2)9-15-18-17(21-20-15)19-16(24)14-10-13(22-23(14)3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H2,18,19,20,21,24) |
InChI Key |
IXGJYSJFOHDEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12157737.png)
![2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B12157739.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholin-4-y lpropyl)-3-pyrrolin-2-one](/img/structure/B12157748.png)

![3,6'-dimethyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one](/img/structure/B12157755.png)
![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide](/img/structure/B12157768.png)
![1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl-](/img/structure/B12157780.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12157783.png)

![7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol](/img/structure/B12157790.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B12157791.png)
![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12157799.png)

![3-{7-[(2-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12157811.png)
